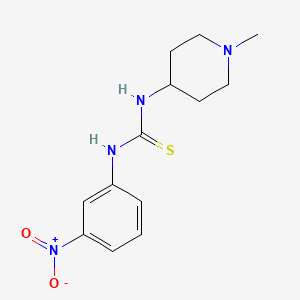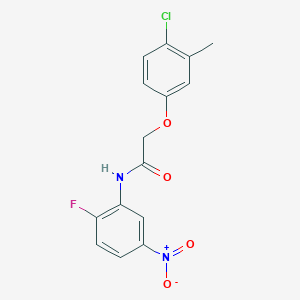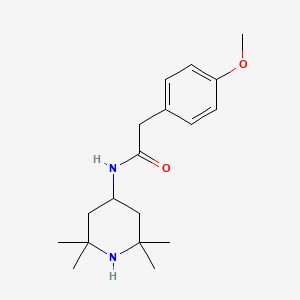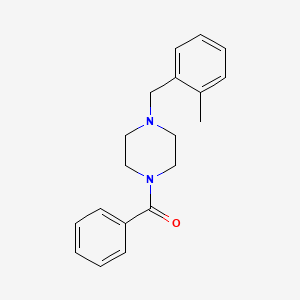![molecular formula C20H24FN3O B5710670 3-[4-(2-fluorophenyl)-1-piperazinyl]-N-(4-methylphenyl)propanamide](/img/structure/B5710670.png)
3-[4-(2-fluorophenyl)-1-piperazinyl]-N-(4-methylphenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[4-(2-fluorophenyl)-1-piperazinyl]-N-(4-methylphenyl)propanamide, also known as FMP, is a chemical compound that has gained significant attention in the field of pharmaceutical research due to its potential therapeutic properties. FMP belongs to the class of piperazine derivatives, which are known for their diverse pharmacological activities.
Mecanismo De Acción
3-[4-(2-fluorophenyl)-1-piperazinyl]-N-(4-methylphenyl)propanamide acts as a selective dopamine D3 receptor antagonist, which means that it blocks the activity of dopamine at these receptors. Dopamine is a neurotransmitter that plays an important role in reward and motivation pathways in the brain. By blocking the activity of dopamine at D3 receptors, this compound reduces the reward response to drugs of abuse and may help in the treatment of addiction. This compound also has anxiolytic and antidepressant effects, which may be due to its activity at other receptors in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In preclinical studies, this compound has been shown to reduce drug-seeking behavior in animals and to reduce the reinforcing effects of drugs of abuse. This compound has also been shown to increase the levels of certain neurotransmitters in the brain, such as norepinephrine and serotonin, which are involved in mood regulation. This compound has also been shown to have anxiolytic and antidepressant effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3-[4-(2-fluorophenyl)-1-piperazinyl]-N-(4-methylphenyl)propanamide is its selectivity for dopamine D3 receptors, which makes it a promising candidate for the treatment of addiction and other neurological disorders. This compound has also been shown to have low toxicity in preclinical studies. However, one limitation of this compound is its poor solubility in water, which can make it difficult to administer in certain experimental settings. Another limitation is the lack of clinical data on the safety and efficacy of this compound in humans.
Direcciones Futuras
There are several future directions for research on 3-[4-(2-fluorophenyl)-1-piperazinyl]-N-(4-methylphenyl)propanamide. One area of interest is the development of more efficient synthesis methods for this compound, which could improve its availability for research purposes. Another area of interest is the investigation of this compound's potential therapeutic effects in humans, particularly in the treatment of addiction and other neurological disorders. Additionally, further research is needed to better understand the mechanism of action of this compound and its effects on neurotransmitter systems in the brain.
Métodos De Síntesis
The synthesis of 3-[4-(2-fluorophenyl)-1-piperazinyl]-N-(4-methylphenyl)propanamide involves the reaction between 4-methylbenzoyl chloride and 2-fluorophenylpiperazine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified by column chromatography. The yield of this compound obtained through this method is around 70%.
Aplicaciones Científicas De Investigación
3-[4-(2-fluorophenyl)-1-piperazinyl]-N-(4-methylphenyl)propanamide has been extensively studied for its potential therapeutic properties, particularly in the treatment of neurological disorders such as schizophrenia and depression. This compound acts as a selective dopamine D3 receptor antagonist, which makes it a promising candidate for the treatment of these disorders. This compound has also shown promising results in preclinical studies for the treatment of drug addiction.
Propiedades
IUPAC Name |
3-[4-(2-fluorophenyl)piperazin-1-yl]-N-(4-methylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O/c1-16-6-8-17(9-7-16)22-20(25)10-11-23-12-14-24(15-13-23)19-5-3-2-4-18(19)21/h2-9H,10-15H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GONVCHIIJOJEGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CCN2CCN(CC2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[(4-ethoxyphenyl)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5710603.png)

![3-(4-bromo-1H-pyrazol-1-yl)-N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]propanamide](/img/structure/B5710632.png)

![3-methyl-1,3-benzothiazol-2(3H)-one [1-(4-biphenylyl)ethylidene]hydrazone](/img/structure/B5710647.png)
![4-[(acetylamino)methyl]-4-(3,4-dimethoxyphenyl)cyclohexyl acetate](/img/structure/B5710650.png)
![3-bromo-N'-[(2-methoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5710652.png)



![2-[(4-allyl-5-cyclopropyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-chlorophenyl)acetamide](/img/structure/B5710677.png)


